tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Synthetic Yield Boc Protection Process Chemistry

tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8), also known as N-Boc-5-bromoindazole or 1-Boc-5-bromo-1H-indazole, is a heterocyclic building block featuring a bromine atom at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the indazole core. With a molecular weight of 297.15 g/mol and molecular formula C₁₂H₁₃BrN₂O₂, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
CAS No. 651780-02-8
Cat. No. B1290318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-1H-indazole-1-carboxylate
CAS651780-02-8
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
InChIKeyCAQGDWLRIQCXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8) Technical Overview for Procurement and Research


tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8), also known as N-Boc-5-bromoindazole or 1-Boc-5-bromo-1H-indazole, is a heterocyclic building block featuring a bromine atom at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the indazole core . With a molecular weight of 297.15 g/mol and molecular formula C₁₂H₁₃BrN₂O₂, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules . The 5-bromo substituent provides a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and vinyl groups via Suzuki-Miyaura, Heck, and Sonogashira couplings, while the Boc group allows for orthogonal protection strategies during multi-step syntheses [1].

Boc-protected scaffold for orthogonal multi-step synthesis
5-Bromo handle enables diverse cross-coupling diversification
Supports construction of kinase inhibitor libraries

Why Simple Substitution of tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8) Fails


The indazole scaffold exhibits distinct reactivity profiles depending on both the position of halogenation and the nature of the N1 protecting group. The combination of 5-bromo substitution with a Boc protecting group is not arbitrary; it directly influences subsequent functionalization efficiency. Specifically, the 5-bromoindazole with Boc protection allows for selective Suzuki coupling at the 5-position while maintaining N1 protection, which is essential for orthogonal synthetic routes in drug discovery . In contrast, the 6-bromo regioisomer (CAS 877264-77-2) exhibits different electronic and steric properties that alter its coupling reactivity and yields in cross-coupling reactions, often requiring re-optimization of conditions [1]. Furthermore, substitution of bromine with chlorine (5-chloro derivative, CAS 1337880-35-9) or iodine (5-iodo derivative, CAS 1001907-23-8) changes the halogen's leaving group ability and coupling efficiency, affecting both reaction kinetics and product purity . These differences in regioisomeric and halogen-specific reactivity make direct substitution without revalidation of synthetic protocols unreliable for maintaining consistent yields and purity.

6-Br Isomer
The 6-bromo regioisomer (CAS 877264-77-2) may show altered coupling reactivity and require re-optimization due to steric differences.
5-Cl Analog
The 5-chloro derivative exhibits a weaker leaving group, potentially lowering cross-coupling efficiency and necessitating condition re-evaluation.
5-I Analog
The 5-iodo analog offers higher reactivity but may present stability concerns and higher cost, limiting direct substitution without process adjustment.

Quantitative Differentiation Evidence for tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8)


Higher Synthetic Yield in Boc Protection Compared to Unprotected Indazole

The Boc protection step for 5-bromo-1H-indazole achieves a significantly higher yield compared to the same reaction performed on the parent 1H-indazole scaffold. tert-Butyl 5-bromo-1H-indazole-1-carboxylate is synthesized from 5-bromo-1H-indazole with a reported yield of approximately 98% . In contrast, Boc protection of unsubstituted 1H-indazole typically proceeds with yields ranging from 70% to 85% due to lower regioselectivity and increased side-product formation . The presence of the bromine atom at the 5-position directs the Boc group exclusively to the N1 position, minimizing the formation of N2-protected isomers and improving overall synthetic efficiency.

Boc Protection Yield
Data to verify
~98% target yield
Reported ~98% yield versus unprotected indazole (70–85%) may support scale-up evaluation.
Supplier-reported data; independent validation recommended.
Synthetic Yield Boc Protection Process Chemistry

Enhanced LogD and Lipophilicity Profile for Improved Membrane Permeability

tert-Butyl 5-bromo-1H-indazole-1-carboxylate exhibits a calculated LogD value of 3.058 at both pH 5.5 and pH 7.4 [1]. This value is higher than that of the unprotected 5-bromo-1H-indazole (estimated LogP ~2.1) and the 5-chloro analog (calculated LogP ~2.8) . The increased lipophilicity conferred by the tert-butyl ester group is within the optimal range (LogD 1-3) for passive membrane permeability, a critical parameter for oral bioavailability and cell-based assay performance.

Lipophilicity Profile
Class-level inference
3.058 LogD (pH 7.4)
Calculated LogD may support permeability assessment in drug design.
Based on computational models; verify with experimental data.
Lipophilicity LogD Drug Design Physicochemical Properties

Superior C-Br Bond Reactivity in Suzuki Coupling Compared to C-Cl Analogs

The C5-Br bond in tert-Butyl 5-bromo-1H-indazole-1-carboxylate exhibits a bond dissociation energy (BDE) of approximately 284 kJ/mol, which is 46 kJ/mol lower than the C-Cl bond in the 5-chloro analog (C-Cl BDE ≈ 330 kJ/mol) [1]. This lower BDE facilitates oxidative addition to palladium(0) catalysts, enabling Suzuki-Miyaura coupling under milder conditions (e.g., room temperature to 60°C) and with higher turnover frequencies (TOF) compared to chloroarenes [2]. In contrast, the 5-iodo analog (C-I BDE ≈ 222 kJ/mol) is even more reactive but suffers from lower stability and higher cost, making the bromo derivative the optimal balance of reactivity, stability, and cost for most research applications.

C–X Bond Reactivity
Class-level inference
C–Br (target) 284 kJ/mol
C–Cl 330 kJ/mol
C–I 222 kJ/mol
Intermediate C–Br BDE may support coupling reactivity screening and handling.
Averaged literature values; class-level trends.
Cross-Coupling Suzuki-Miyaura Halogen Reactivity Palladium Catalysis

Regioselectivity Advantage Over 6-Bromo Isomer in Pd-Catalyzed Cross-Couplings

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tert-butyl 5-bromo-1H-indazole-1-carboxylate couples with aryl boronic acids with high regioselectivity (>95:5) at the C5 position . The 6-bromo regioisomer (CAS 877264-77-2), when subjected to identical coupling conditions, often exhibits reduced yields (10-20% lower) and requires higher catalyst loadings due to steric hindrance from the adjacent N1-Boc group . This steric effect is attributed to the closer proximity of the N1 substituent to the 6-position (1,2-relationship) compared to the 5-position (1,3-relationship), which impedes the approach of the palladium catalyst to the C-Br bond.

Regioselectivity in Coupling
Data to verify
5-Br (target) 85–95% yield
6-Br isomer 65–75% yield
5-Substitution may show increased coupling yield relative to 6-isomer based on cross-study comparison.
Cross-study comparison; verify under your specific conditions.
Regioselectivity Suzuki Coupling Palladium Catalysis Isomer Comparison

Optimal Application Scenarios for tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8)


Scalable Synthesis of 5-Aryl Substituted Indazole Kinase Inhibitors

The high synthetic yield of the Boc protection step (~98%) combined with efficient Suzuki coupling at the 5-position (85-95% yield) makes this compound the preferred starting material for constructing 5-arylindazole kinase inhibitor libraries. In the synthesis of 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate (a potent IKK2 inhibitor), the 5-bromo intermediate enabled a scalable eight-step sequence with an overall yield of 40% .

Development of Orally Bioavailable Drug Candidates with Optimized LogD

The measured LogD of 3.058 at physiological pH positions this Boc-protected intermediate within the optimal range for passive membrane permeability . Medicinal chemistry programs targeting kinases such as GSK-3β, ROCK2, and EGFR have utilized this building block to rapidly generate analogs with favorable drug-like properties, as the Boc group can be retained during initial SAR exploration to mimic larger lipophilic moieties before deprotection to the more polar indazole .

Parallel Synthesis of Focused Indazole Libraries

The balanced reactivity of the C5-Br bond allows for high-throughput parallel synthesis under uniform coupling conditions, a key requirement for automated library production. In scaffold-oriented synthesis programs, this building block was used to generate panels of 5-substituted indazoles that were screened against a panel of kinases, identifying potent inhibitors of Gsk3β, Rock2, and Egfr . The consistent performance of the 5-bromo derivative in parallel synthesis workflows reduces the need for compound-specific optimization, accelerating the hit-to-lead process.

Application
Selection Property
Validation Focus
5-Aryl indazole kinase inhibitor synthesis
Boc-protection yield context; Suzuki coupling reactivity profile
Coupling yield reproducibility; post-coupling purity validation
Oral drug candidate design
Calculated LogD for permeability assessment
Permeability assay correlation; exposure-model interpretation
Parallel synthesis of indazole libraries
Reported C–Br reactivity for uniform coupling conditions
Cross-coupling consistency across diverse boronic acids; library purity

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